Pyroglutamylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

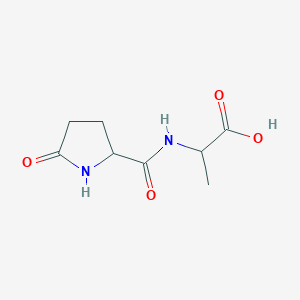

L-Pyroglutamyl-L-alanine is a dipeptide compound composed of L-pyroglutamic acid and L-alanine. It is known for its role as a substrate in enzymatic reactions, particularly involving pyroglutamyl peptidase. The compound has a molecular weight of 200.19 g/mol and is typically found as a white to off-white powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Pyroglutamyl-L-alanine can be synthesized through the reaction of L-pyroglutamic acid with L-alanine. One common method involves the use of benzyloxycarbonyl-L-pyroglutamic acid (Z-L-pGlu) as a starting material. The synthesis involves the following steps :

Protection of the amino group: The amino group of L-pyroglutamic acid is protected using a benzyloxycarbonyl (Z) group.

Coupling reaction: The protected L-pyroglutamic acid is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N’-dimethylformamide (DMF).

Deprotection: The Z group is removed under acidic conditions to yield L-Pyroglutamyl-L-alanine.

Industrial Production Methods

Industrial production of L-Pyroglutamyl-L-alanine typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin support .

Análisis De Reacciones Químicas

Types of Reactions

L-Pyroglutamyl-L-alanine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by enzymes such as pyroglutamyl peptidase, resulting in the cleavage of the peptide bond.

Oxidation and Reduction:

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using pyroglutamyl peptidase.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N,N’-dimethylformamide (DMF) for peptide bond formation.

Major Products Formed

The primary product formed from the hydrolysis of L-Pyroglutamyl-L-alanine is the individual amino acids, L-pyroglutamic acid and L-alanine .

Aplicaciones Científicas De Investigación

L-Pyroglutamyl-L-alanine has several applications in scientific research:

Biochemistry: It is used as a substrate to study the activity of pyroglutamyl peptidase, an enzyme involved in protein metabolism.

Pharmaceutical Research: The compound is used in the development of enzyme inhibitors and as a model compound for studying peptide interactions.

Structural Biology: Its crystal structure has been studied to understand peptide conformation and interactions.

Mecanismo De Acción

The mechanism of action of L-Pyroglutamyl-L-alanine primarily involves its role as a substrate for pyroglutamyl peptidase. The enzyme recognizes the pyroglutamyl residue and cleaves the peptide bond, releasing L-pyroglutamic acid and L-alanine. This reaction is crucial for understanding the enzyme’s specificity and activity .

Comparación Con Compuestos Similares

Similar Compounds

L-Pyroglutamyl-L-naphthylamide: Another substrate for pyroglutamyl peptidase, used in similar enzymatic studies.

L-Pyroglutamyl-L-phenylalanine: A related dipeptide with similar structural properties but different enzymatic interactions.

Uniqueness

L-Pyroglutamyl-L-alanine is unique due to its specific interaction with pyroglutamyl peptidase, making it a valuable tool for studying this enzyme’s activity. Its relatively simple structure and well-defined synthesis routes also contribute to its widespread use in research .

Actividad Biológica

Pyroglutamylalanine, also known as L-Pyroglutamyl-L-alanine, is a dipeptide that has garnered attention in biochemical research due to its potential biological activities. This compound plays significant roles in various physiological processes, particularly through its interactions with enzymes and cellular mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant studies, case analyses, and data tables.

This compound is characterized by its unique structure, which includes a pyroglutamic acid residue. This cyclic structure enhances its stability and biological activity compared to linear peptides. The compound is synthesized through various methods and is known to exhibit interactions with specific enzymes, particularly pyroglutamyl peptidase I, which hydrolyzes pyroglutamyl residues from peptides.

Enzymatic Interactions

The primary mechanism of action for this compound involves its role as a substrate for pyroglutamyl peptidase I. This enzyme catalyzes the hydrolysis of the pyroglutamyl residue, influencing the metabolism of peptides and proteins. The interaction with this enzyme is crucial for regulating physiological processes such as:

- Protein Turnover : this compound facilitates the breakdown and recycling of proteins within cells.

- Cell Signaling : It modulates signaling pathways that are essential for cellular communication and function.

Cellular Effects

Research indicates that this compound can influence various cellular processes, including:

- Gene Expression : It may alter the expression levels of genes involved in metabolic pathways.

- Metabolic Flux : By interacting with metabolic enzymes, it can change the levels of key metabolites within cells.

Pharmacokinetics

This compound is absorbed in the digestive tract and distributed throughout the body. Its pharmacokinetic profile suggests that it undergoes metabolism by various enzymes before being excreted via the kidneys. Studies have shown that environmental factors such as pH and temperature can significantly impact its stability and efficacy.

Antioxidant Properties

Dipeptides like this compound are believed to possess antioxidant properties, providing cellular protection against oxidative stress. This activity is particularly important in mitigating damage caused by reactive oxygen species (ROS) in various tissues.

Neuroprotective Effects

A notable study demonstrated that related compounds, such as L-pyroglutamyl-D-alanine-amide (PGA), restored synaptic plasticity in animal models exposed to ethanol. This suggests that pyroglutamyl peptides may have neuroprotective roles by enhancing long-term potentiation (LTP) in the hippocampus .

Case Studies

-

Neuroplasticity Restoration :

- Study : In a controlled experiment, young rats exposed to prenatal ethanol were treated with PGA.

- Findings : Daily injections significantly reversed LTP deficits caused by ethanol exposure, indicating potential therapeutic applications for cognitive impairments related to alcohol exposure.

- Antioxidant Activity :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVJUARZXCJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901333 |

Source

|

| Record name | NoName_435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.